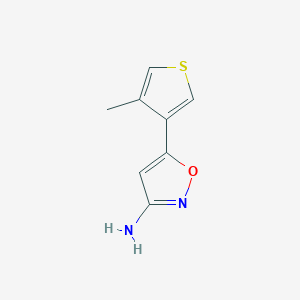
5-(4-Methylthiophen-3-yl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylthiophen-3-yl)isoxazol-3-amine is a heterocyclic compound that features both an isoxazole ring and a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and eco-friendly, avoiding the use of heavy metals.
Industrial Production Methods
. This ensures the compound is available for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methylthiophen-3-yl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
5-(4-Methylthiophen-3-yl)isoxazol-3-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(4-Methylthiophen-3-yl)isoxazol-3-amine involves its interaction with specific molecular targets. The isoxazole ring can act as a bioisostere for amides, influencing various biological pathways . The thiophene ring can interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(4-Methylthiophen-3-yl)isoxazol-3-amine is unique due to the presence of both a thiophene and an isoxazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8N2OS |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
5-(4-methylthiophen-3-yl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H8N2OS/c1-5-3-12-4-6(5)7-2-8(9)10-11-7/h2-4H,1H3,(H2,9,10) |
Clave InChI |
USNMXQCDYMULFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC=C1C2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


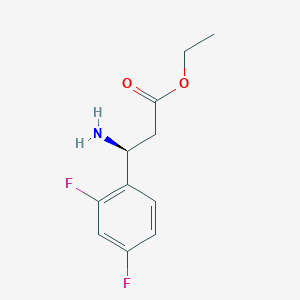
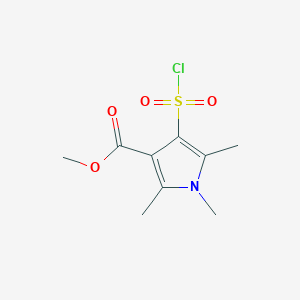
![8-Oxotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13538794.png)
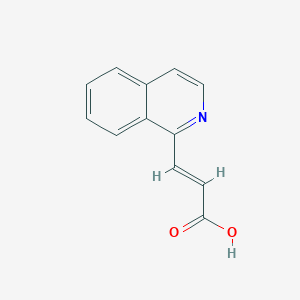
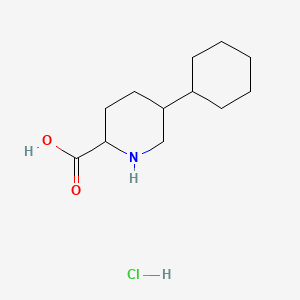

![rac-(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrazol-3-yl)propanoic acid](/img/structure/B13538819.png)
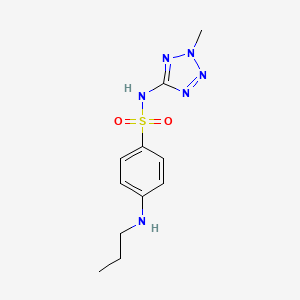
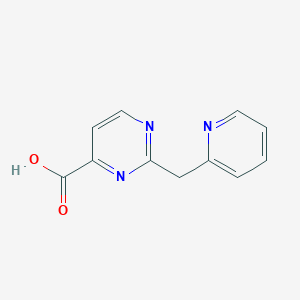
![N-[(2,2-Difluorocyclopropyl)methyl]-N-methylamine](/img/structure/B13538829.png)


![Methyl 6-propyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13538860.png)
![3-[(3-Bromophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B13538865.png)
